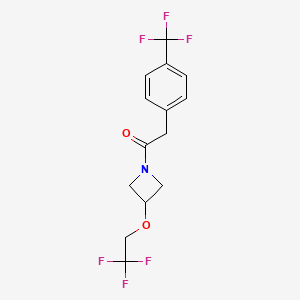

1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Description

1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a fluorinated small molecule featuring a 3-(2,2,2-trifluoroethoxy)azetidine moiety linked to a 4-(trifluoromethyl)phenyl group via an ethanone bridge. The azetidine ring (a 4-membered nitrogen-containing heterocycle) confers structural rigidity, while the trifluoroethoxy and trifluoromethyl groups enhance lipophilicity and metabolic stability, properties critical for drug-like molecules .

Properties

IUPAC Name |

1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6NO2/c15-13(16,17)8-23-11-6-21(7-11)12(22)5-9-1-3-10(4-2-9)14(18,19)20/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAKJCRRNUMVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic organic molecule notable for its complex structure and potential biological activities. Characterized by the presence of a trifluoroethoxy group and an azetidine ring, this compound has garnered attention in medicinal chemistry due to its unique properties that may influence various biological pathways.

Structural Features

The molecular structure of the compound can be broken down into key functional groups:

- Azetidine Ring : A four-membered nitrogen-containing ring that can participate in nucleophilic substitutions.

- Trifluoroethoxy Group : Enhances lipophilicity and metabolic stability, potentially allowing for better membrane penetration and interaction with biological targets.

- Phenyl Group : Provides additional sites for π-π interactions and hydrogen bonding with biological receptors.

The biological activity of this compound is largely influenced by its structural components:

- Enzyme Modulation : The trifluoroethoxy moiety may enhance interactions with enzymes, potentially modulating their activity. Studies suggest that the compound can influence enzyme kinetics and receptor binding affinities, which could lead to therapeutic applications in various diseases.

- Receptor Interactions : The phenoxy group allows for significant interactions with receptor sites, which may lead to alterations in cellular signaling pathways.

Biological Activity Data

Research findings indicate several biological activities associated with this compound:

| Activity Type | Description | Source |

|---|---|---|

| Enzyme Inhibition | Preliminary studies suggest it may inhibit certain enzymes involved in metabolism. | |

| Receptor Binding | Potential to bind to specific receptors affecting neurotransmitter release. | |

| Antimicrobial Properties | Investigated for activity against bacterial strains; further studies needed. |

Study on Enzyme Interaction

A study investigated the interaction of the compound with carbonyl reductase enzymes. The results indicated that the compound could effectively modulate enzyme activity, leading to increased production of certain metabolites under specific conditions. This suggests potential applications in drug metabolism and synthesis .

Neuroprotective Applications

Another area of research focused on the use of related compounds as neuroprotective agents. The synthesis of neuroprotective derivatives from similar structures indicated that modifications could enhance protective effects against neurodegenerative conditions .

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

- Lipophilicity : The trifluoroethoxy group significantly increases lipophilicity, which is crucial for bioavailability and interaction with lipid membranes.

- Selectivity : The compound exhibits selectivity towards certain biological targets, indicating potential therapeutic advantages over non-selective agents .

Comparison with Similar Compounds

Table 1. Key Compounds with Trifluoroethoxy Substituents

*No direct activity data available for the target compound.

Analogues with Trifluoromethylphenyl Groups

The 4-(trifluoromethyl)phenyl group is a common motif in enzyme inhibitors and antiparasitic agents (Table 2):

- Pyridine derivatives (UDO and UDD) () inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole, underscoring the role of the trifluoromethyl group in enhancing target binding .

- 2-(4-Methylpyridin-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanethione () was synthesized via microwave-assisted thionation, demonstrating the adaptability of trifluoromethylphenyl-ethanone derivatives in medicinal chemistry .

Table 2. Trifluoromethylphenyl-Containing Analogues

Heterocyclic Scaffold Comparisons

The azetidine ring in the target compound distinguishes it from larger heterocycles like piperazine or piperidine:

- Piperazine-based ethanones (e.g., 7f in ) exhibit antiproliferative activity (melting point: 165–167°C) but may suffer from metabolic instability due to their larger ring size .

Table 3. Heterocycle Impact on Physicochemical Properties

*Predicted based on heterocycle size and fluorination.

Ethanone Derivatives with Varied Substituents

The ethanone bridge serves as a flexible linker in diverse drug candidates:

- Desmosdumotin C derivatives () with α,β-unsaturated ethanones show antiproliferative activity against cancer cells, though their non-fluorinated structures may limit bioavailability compared to the target compound .

- 1-(4-Fluorophenyl)-2-(triazolylthio)ethanones () demonstrate antimicrobial activity, emphasizing the role of halogenation in enhancing membrane permeability .

Q & A

Basic Synthetic Strategies

Q: What are the key synthetic strategies for synthesizing 1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone? A: The synthesis typically involves multi-step reactions, including azetidine ring formation and fluorinated group introduction. A common approach is nucleophilic substitution for azetidine functionalization, where 3-(2,2,2-trifluoroethoxy)azetidine reacts with a ketone precursor under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMSO or DMF to enhance nucleophilicity . Trifluoromethylation of the phenyl group may employ trifluoroacetic anhydride or CF₃I, requiring strict anhydrous conditions to avoid side reactions. Yield optimization often involves continuous flow reactors for precise temperature control .

Characterization Techniques

Q: What analytical methods are critical for characterizing this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural features, such as azetidine ring geometry and trifluoroethoxy group placement. Mass spectrometry (HRMS-ESI+) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, coupled with recrystallization in ethanol/water mixtures to achieve >95% purity .

Advanced Data Contradictions

Q: How can researchers resolve contradictions in biological activity data across studies? A: Discrepancies in enzyme inhibition assays (e.g., CDK9) may arise from differences in assay conditions (pH, ionic strength) or fluorophore interference. To address this:

- Standardize assay protocols (e.g., ATP concentration, incubation time).

- Use orthogonal methods like surface plasmon resonance (SPR) to validate binding kinetics.

- Compare results with structurally similar compounds (e.g., 1-(4-(trifluoromethyl)phenyl)ethanone derivatives) to isolate substituent-specific effects .

Azetidine Ring Optimization

Q: What strategies improve the efficiency of azetidine ring formation during synthesis? A: Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states during ring closure.

- Catalysts : Use of Lewis acids like ZnCl₂ accelerates intramolecular cyclization.

- Temperature control : Slow heating (40–60°C) minimizes side reactions like oligomerization .

Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) isolates the azetidine intermediate with >85% yield .

Research Applications

Q: What are the primary research applications of this compound? A: Its applications span:

- Medicinal chemistry : As a CDK9 inhibitor scaffold for anticancer agents, leveraging the trifluoromethyl group’s metabolic stability .

- Enzyme studies : Probing ATP-binding pockets due to its ethanone moiety’s hydrogen-bonding capacity .

- Material science : Fluorinated groups enhance thermal stability in polymer coatings .

Fluorination Impact

Q: How does fluorination influence reactivity and bioactivity? A: The trifluoroethoxy and trifluoromethyl groups:

- Increase lipophilicity (logP ~2.8), improving blood-brain barrier penetration.

- Enhance metabolic stability by resisting cytochrome P450 oxidation.

- Alter electronic profiles : The -CF₃ group’s electron-withdrawing effect reduces azetidine ring basicity (pKa ~6.5 vs. ~9.0 for non-fluorinated analogs), affecting protonation in biological environments .

Analog Design Strategies

Q: How can researchers design analogs with improved pharmacokinetics? A: Methodologies include:

- Bioisosteric replacement : Swap the azetidine ring with piperidine or pyrrolidine to modulate solubility.

- Prodrug derivatization : Introduce ester groups at the ethanone position for enhanced oral bioavailability.

- Fluorine scanning : Systematic substitution of H with F at the phenyl ring to balance potency and toxicity .

Stability and Storage

Q: What conditions ensure compound stability during storage? A: The compound is hygroscopic and light-sensitive. Recommended protocols:

- Storage : Argon-purged vials at -20°C, with desiccants (silica gel).

- Decomposition pathways : Hydrolysis of the trifluoroethoxy group in acidic conditions (pH <4) generates HF—monitor via ¹⁹F NMR.

- Handling : Use gloveboxes for long-term storage and avoid aqueous workups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.